6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime
Overview
Description
6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime is an organic compound with the molecular formula C20H17FN2O2 and a molecular weight of 336.36 g/mol This compound is characterized by the presence of a fluorophenoxy group, a nicotinaldehyde moiety, and an oxime functional group attached to a 2-methylbenzyl group
Preparation Methods
The synthesis of 6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 6-(4-fluorophenoxy)nicotinaldehyde: This step involves the reaction of 4-fluorophenol with nicotinaldehyde under specific conditions to form the desired intermediate.
Oxime Formation: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
O-(2-methylbenzyl) Substitution: The final step involves the substitution of the oxime group with a 2-methylbenzyl group under appropriate reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and nicotinaldehyde moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the fluorophenoxy and nicotinaldehyde moieties may interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
6-(4-fluorophenoxy)nicotinaldehyde O-(2-methylbenzyl)oxime can be compared with similar compounds such as:
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl) oxime: This compound has a bromobenzyl group instead of a methylbenzyl group, which may influence its reactivity and biological activity.
6-(4-fluorophenoxy)nicotinaldehyde O-(2-chlorobenzyl) oxime:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-[6-(4-fluorophenoxy)pyridin-3-yl]-N-[(2-methylphenyl)methoxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-15-4-2-3-5-17(15)14-24-23-13-16-6-11-20(22-12-16)25-19-9-7-18(21)8-10-19/h2-13H,14H2,1H3/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMHKSOISYLLKX-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON=CC2=CN=C(C=C2)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO/N=C/C2=CN=C(C=C2)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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